3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. The presence of both a chlorophenyl and a naphthalenylmethyl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using naphthalen-1-ylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
- 3-[(4-methylphenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H18ClN3O2 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2 |
InChI Key |
APKBJKGHWRKPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
Origin of Product |
United States |
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